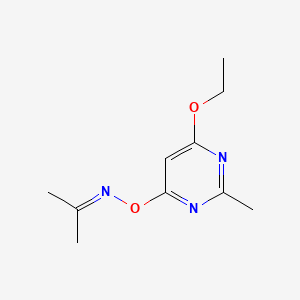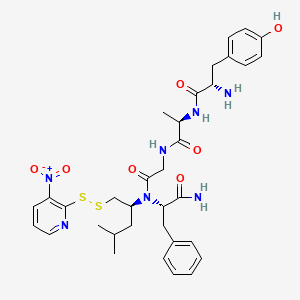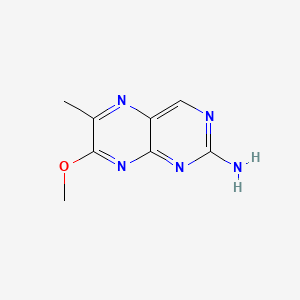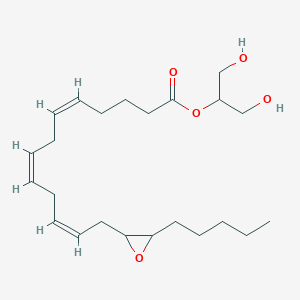
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime, also known as EPM-102 or tautomycetin, is a natural product with potent immunosuppressive and anti-inflammatory properties. It was originally isolated from the fermentation broth of Streptomyces sp. MK-538 in Japan in 1995. Since then, EPM-102 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves the inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a ubiquitous phosphatase that regulates the activity of many signaling pathways involved in cell growth, differentiation, and apoptosis. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime binds to the catalytic subunit of PP2A and inhibits its activity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory effects in vitro and in vivo. It inhibits the proliferation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime also induces the apoptosis of cancer cells and inhibits the angiogenesis of tumors. In addition, Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has several advantages for lab experiments, including its potency and specificity for PP2A inhibition, its natural origin, and its well-defined chemical structure. However, Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime. First, further studies are needed to elucidate the molecular mechanisms of PP2A inhibition by Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime and its downstream signaling pathways. Second, the therapeutic potential of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime in various diseases, such as autoimmune diseases, organ transplantation, and cancer, needs to be further explored in preclinical and clinical trials. Third, the development of more efficient and scalable synthesis methods for Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime is needed to facilitate its availability for research and clinical applications. Finally, the potential of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
合成法
The synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves several steps, including the protection of the pyrimidine ring, the nucleophilic substitution of the ethoxy group, and the deprotection of the pyrimidine ring. The most efficient method for the synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime was reported in 2005 by researchers at Tokyo University. This method involves the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with propan-2-one oxime in the presence of a catalytic amount of p-toluenesulfonic acid.
科学的研究の応用
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory properties. It inhibits the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, organ transplantation, and cancer.
特性
IUPAC Name |
N-(6-ethoxy-2-methylpyrimidin-4-yl)oxypropan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-14-9-6-10(12-8(4)11-9)15-13-7(2)3/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBHKXDYCMVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C)ON=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)




![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)

![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)


![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)